molecular formula C15H10BrClFNO B11940196 N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide CAS No. 853351-84-5

N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide

Cat. No.: B11940196
CAS No.: 853351-84-5
M. Wt: 354.60 g/mol
InChI Key: OQJJHKNYOCNNPM-QPJJXVBHSA-N
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Description

N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide typically involves a multi-step process. One common method includes the following steps:

    Bromination and Chlorination: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 4 and 2 positions, respectively.

    Fluorination: A separate phenyl ring is fluorinated at the 3 position.

    Amidation: The two substituted phenyl rings are then coupled through an amidation reaction, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as its role in a particular chemical reaction or its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromo-2-chlorophenyl)-3-(4-fluorophenyl)-2-propenamide: Similar structure but with the fluorine atom at the 4 position.

    N-(4-Bromo-2-chlorophenyl)-3-(3-chlorophenyl)-2-propenamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide is unique due to the specific arrangement of halogen atoms on the phenyl rings, which influences its chemical reactivity and potential applications. The presence of bromine, chlorine, and fluorine in specific positions provides distinct properties that can be leveraged in various scientific and industrial contexts.

Properties

CAS No.

853351-84-5

Molecular Formula

C15H10BrClFNO

Molecular Weight

354.60 g/mol

IUPAC Name

(E)-N-(4-bromo-2-chlorophenyl)-3-(3-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C15H10BrClFNO/c16-11-5-6-14(13(17)9-11)19-15(20)7-4-10-2-1-3-12(18)8-10/h1-9H,(H,19,20)/b7-4+

InChI Key

OQJJHKNYOCNNPM-QPJJXVBHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C(=O)NC2=C(C=C(C=C2)Br)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)NC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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